Pyrazine, methoxymethyl-

Description

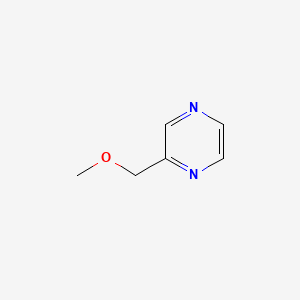

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLUAQMRYDUZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069827 | |

| Record name | Pyrazine, methoxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slight yellow liquid with a roasted hazelnut, almond, peanut odour | |

| Record name | 2-Methoxy-(3,5 or 6)-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Methoxy-(3,5 or 6)-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.060-1.090 | |

| Record name | 2-Methoxy-(3,5 or 6)-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63450-30-6 | |

| Record name | 2-Methoxy-(3,5 or 6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, methoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, methoxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of Methoxymethylpyrazine

Direct Alkylation Approaches for Methoxymethylpyrazine Synthesis

Direct alkylation is a primary strategy for synthesizing methoxymethylpyrazine, typically involving the introduction of a methoxymethyl group onto a pyrazine (B50134) scaffold. This is most commonly accomplished by the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrazine ring.

The introduction of a methoxy (B1213986) group onto a pyrazine ring often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Halopyrazines are particularly effective substrates for this transformation, demonstrating higher reactivity compared to analogous pyridines and chlorobenzene. thieme-connect.devaia.com The reaction of a chloropyrazine with a nucleophile like sodium methoxide (B1231860) is a classic example. google.compearson.com

The generally accepted mechanism is a two-step addition-elimination process:

Addition : The nucleophile (e.g., methoxide ion, CH₃O⁻) attacks the electron-deficient carbon atom bearing the halogen leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vaia.com

Elimination : The leaving group (e.g., chloride ion, Cl⁻) is expelled, restoring the aromaticity of the ring and yielding the substituted pyrazine product.

The enhanced reactivity of halopyrazines is attributed to the electron-withdrawing nature of the two ring nitrogen atoms. These nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. thieme-connect.devaia.com While the SNAr mechanism is prevalent, alternative pathways such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism have been observed under specific conditions, particularly with strong bases like potassium amide in liquid ammonia. thieme-connect.dewur.nl

Bases and Nucleophiles : In the SNAr reaction of a halopyrazine, a strong nucleophile such as sodium methoxide is required to initiate the attack. google.com The strength of the nucleophile is critical for the reaction to proceed at a practical rate. If the pyrazine ring contains electron-donating groups, which reduce its electrophilicity, more forceful conditions or stronger nucleophiles may be necessary. thieme-connect.de

Solvents : The choice of solvent plays a significant role. Protic solvents like ethanol (B145695) can be used, as demonstrated in syntheses where sodium methoxide is prepared in situ. google.com However, dipolar aprotic solvents are known to significantly accelerate the rate of SNAr reactions. thieme-connect.de

Temperature : Reaction temperature is a key parameter to control. Many nucleophilic substitutions on the pyrazine ring require heating, often to reflux, to achieve a reasonable reaction rate and yield. google.com

The table below summarizes the effect of reaction parameters on the direct alkylation of pyrazines.

| Parameter | Role and Impact on Efficiency |

| Nucleophile Strength | Stronger nucleophiles (e.g., CH₃O⁻) are more effective at attacking the electron-deficient pyrazine ring, leading to higher reaction rates. |

| Leaving Group | Better leaving groups (e.g., I > Br > Cl > F) facilitate the elimination step, increasing overall reaction speed. |

| Solvent Polarity | Dipolar aprotic solvents (e.g., DMF, DMSO) are effective at solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity. |

| Temperature | Higher temperatures generally increase the reaction rate, allowing the reaction to overcome the activation energy barrier more easily. |

| Substituents | Electron-withdrawing groups on the pyrazine ring increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. thieme-connect.de |

Advanced Ring-Forming Methodologies for Pyrazine Core Construction

An alternative to modifying an existing pyrazine ring is to construct it from acyclic components. These methods offer flexibility in introducing various substituents at specific positions during the synthesis.

The most classical and straightforward method for constructing the pyrazine ring is the condensation of a 1,2-diamine with an α-dicarbonyl compound (or its equivalent). tandfonline.comscribd.com This reaction is versatile and has been adapted using various catalysts and conditions. The general process involves the initial formation of a dihydropyrazine (B8608421) intermediate through double imine formation, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comnih.gov In many cases, aerial oxygen is sufficient for the aromatization step. tandfonline.com

Several catalytic systems have been developed to improve the efficiency and environmental footprint of this condensation.

| Catalyst / Condition | Diamine Substrate | Dicarbonyl Substrate | Yield | Reference |

| Potassium tert-butoxide (t-BuOK) | 1,2-Diamine | 1,2-Diketone | High | tandfonline.com |

| Silica Gel (moistened) | Ethylenediamine | 1,2-Diketone | Good to Excellent | connectjournals.com |

| (±)-Camphor-10-sulfonic acid | Aliphatic 1,2-diamines | α,β-Dicarbonyl compounds | High | researchgate.net |

| No Catalyst (Refluxing Ethanol) | 1,2-Diamines | 1,2-Dicarbonyl derivatives | Varies | tandfonline.com |

This method's strategic advantage lies in its convergence and the ready availability of a wide range of 1,2-diamine and α-dicarbonyl precursors, allowing for the synthesis of a diverse library of substituted pyrazines.

A sophisticated strategy for pyrazine synthesis involves the use of α-azido ketones as key precursors. nih.govresearchgate.net This pathway relies on the chemical transformation of the azide (B81097) group to an amine, creating an α-amino ketone intermediate. These intermediates are highly reactive and can undergo a self-condensation reaction. arkat-usa.org

The typical reaction sequence is as follows:

Reduction of Azide : The α-azido ketone is reduced to the corresponding α-amino ketone. This can be achieved through various methods, including catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or using reagents such as sodium hydrogen telluride (NaHTe). scribd.comnih.gov

Dimerization/Condensation : Two molecules of the in situ-generated α-amino ketone condense to form a dihydropyrazine ring. nih.gov

Oxidation : The dihydropyrazine intermediate is oxidized to the stable aromatic pyrazine. This final step often occurs upon exposure to air or can be facilitated by an added oxidizing agent. nih.gov

A significant challenge in this methodology is the instability of the α-amino ketone intermediates, which are prone to self-condensation. arkat-usa.org Therefore, they are almost always generated and used immediately without isolation. This approach is particularly valuable for synthesizing symmetrically substituted pyrazines.

| Precursor | Reducing Agent/Conditions | Key Intermediate | Final Product Type | Reference |

| Phenacyl azides | Pd/C, Acetic Acid, Ethanol | α-Amino ketone | Substituted Pyrazine | nih.gov |

| α-Azido ketones | Sodium hydrogen telluride (NaHTe), Ethanol | α-Amino ketone | Substituted Pyrazine | nih.gov |

To enhance the efficiency and sustainability of pyrazine synthesis from 1,2-diamines and 1,2-diketones, various Lewis acid catalysts have been explored. Iron(III) chloride (FeCl₃) has emerged as a particularly effective catalyst for this transformation. tandfonline.comunimas.my It is an attractive choice due to its low cost, low toxicity, and environmental friendliness. beilstein-journals.orgnih.gov

The FeCl₃-catalyzed reaction typically proceeds under mild conditions, often in water at reflux temperature, providing good to excellent yields of pyrazine-based compounds. tandfonline.com The Lewis acidic nature of FeCl₃ is believed to activate the carbonyl groups of the 1,2-diketone, making them more electrophilic and susceptible to nucleophilic attack by the 1,2-diamine, thereby accelerating the condensation and subsequent cyclization. beilstein-journals.org

Research has shown that the amount of catalyst used can significantly impact the reaction efficiency.

| Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |

| 0 | > 3 hours (incomplete) | Low | tandfonline.com |

| 5 | 80 min | 60 | tandfonline.com |

| 10 | 60 min | 75 | tandfonline.com |

| 15 | 45 min | 85 | tandfonline.com |

| 20 | 30 min | 92 | tandfonline.com |

| 25 | 30 min | 92 | tandfonline.com |

Data from a model reaction of 1,2-phenylenediamine and benzil (B1666583) catalyzed by FeCl₃ in water. tandfonline.com

This catalytic method represents a significant improvement over traditional, non-catalyzed thermal condensations, offering shorter reaction times, higher yields, and greener reaction media. tandfonline.com

Chemoenzymatic and Biocatalytic Syntheses of Pyrazine Derivatives

The integration of biological catalysts, such as enzymes or whole microbial cells, with chemical synthesis steps offers green and highly selective routes to complex molecules. These chemoenzymatic and biocatalytic approaches are increasingly applied to the synthesis of pyrazine derivatives, providing alternatives to traditional chemical methods that often require harsh conditions.

The biosynthesis of the pyrazine ring is diverse, involving several key enzymatic pathways and enzymes that convert simpler precursors into the heterocyclic core. One prominent route involves the dimerization of α-amino ketones, which are generated in situ from various substrates through enzymatic action. nih.govsemanticscholar.org

A significant class of enzymes utilized in this approach is the transaminases (ATAs) , particularly ω-transaminases. dur.ac.uk These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to an α-diketone precursor. nih.govd-nb.info The resulting α-amino ketone can then undergo spontaneous or enzyme-mediated oxidative dimerization to form the substituted pyrazine ring. nih.gov

Another pathway involves the modification of α-amino acids. For instance, the non-ribosomal peptide synthetase (NRPS) HqlA from Penicillium herquei can reduce amino acids to their corresponding amino-aldehydes, which subsequently dimerize to form pyrazines. d-nb.info In Pseudomonas fluorescens, a different enzymatic cascade is responsible for pyrazine synthesis. This pathway begins with the synthesis of the non-natural α-amino acid 4-aminophenylalanine (4APhe). The enzyme PapD, a C-acetyltransferase, then converts 4APhe into an α-aminoketone. This intermediate spontaneously condenses and dehydrates to form a dihydropyrazine, which is then oxidized to the final pyrazine product by the oxidase PapF. rsc.org

The following table summarizes key enzymes and their roles in pyrazine biosynthesis.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product Leading to Pyrazine | Reference(s) |

| Transaminase | ATA-113 | α-Diketone, Amine Donor | α-Amino ketone | nih.govd-nb.info |

| Non-ribosomal Peptide Synthetase (NRPS) | HqlA | α-Amino Acid | α-Amino aldehyde | d-nb.info |

| C-acetyltransferase | PapD | 4-Aminophenylalanine (4APhe) | α-Amino ketone | rsc.org |

| Oxidase | PapF | Dihydropyrazine | Pyrazine | rsc.org |

Biocatalytic retrosynthesis leverages the high selectivity of enzymes to control the outcome of chemical reactions, which is particularly valuable for creating asymmetrically substituted molecules. d-nb.info In the context of pyrazine synthesis, regioselectivity —the ability to control which position on a molecule reacts—is crucial.

Transaminases (ATAs) have demonstrated excellent regioselectivity in the amination of unsymmetrical α-diketones. For example, the amination of pentane-2,3-dione using ATA-113 results in the formation of a single regioisomer of the corresponding pyrazine, highlighting the enzyme's ability to selectively aminate one of the two carbonyl groups. nih.gov This enzymatic control prevents the formation of mixed isomers that are common in traditional chemical syntheses. d-nb.info

Another important biocatalytic transformation is the amidation of pyrazine esters. Lipases, a class of enzymes typically associated with ester hydrolysis, can be used to catalyze the formation of amide bonds. In a process known as aminolysis, a lipase (B570770) can facilitate the reaction between a pyrazine ester and an amine to produce a pyrazinamide. For instance, Lipozyme® TL IM, from Thermomyces lanuginosus, has been successfully used to catalyze the amidation of various pyrazine esters with a range of amines, including aliphatic amines and benzylamines, in high yields. rsc.orgresearchgate.net This method offers a greener alternative to chemical amidation, which often requires toxic coupling reagents and harsh solvents. rsc.org

The table below outlines examples of enzymes used for regioselective transformations in pyrazine synthesis.

| Enzyme | Transformation | Substrate Example | Product | Advantage | Reference(s) |

| Transaminase (ATA-113) | Regioselective Amination | Pentane-2,3-dione | Single regioisomer of the resulting pyrazine | Avoids isomeric mixtures | nih.govd-nb.info |

| Lipase (Lipozyme® TL IM) | Regioselective Amidation | Methyl Pyrazine-2-carboxylate & Benzylamine | N-benzylpyrazine-2-carboxamide | Green chemistry, high yield | rsc.orgresearchgate.net |

Reactivity Patterns and Functional Group Interconversions of Methoxymethylpyrazine

The methoxymethylpyrazine molecule possesses several reactive sites: the two nitrogen atoms of the pyrazine ring and the methoxymethyl substituent. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of pyrazine derivatives.

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, a reaction that converts them into N-oxides. This transformation alters the electronic properties and reactivity of the pyrazine ring. Common oxidizing agents used for this purpose include hydrogen peroxide and various peracids. The reaction typically proceeds under mild to moderate temperature conditions. The formation of an N-oxide can significantly impact the compound's biological activity and its subsequent chemical reactivity. ontosight.ai A specific example is the compound Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide, which features both a methoxymethyl group and an N-oxide functionality. ontosight.ai

The pyrazine ring can undergo reduction to yield partially or fully saturated derivatives, such as dihydropyrazines, tetrahydropyrazines, and piperazines. The choice of reducing agent and reaction conditions determines the extent of reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can lead to fully saturated piperazines. Milder or more controlled conditions can yield dihydropyrazine intermediates. For example, the catalytic reduction of α-azidoketones over a palladium-on-carbon (Pd/C) catalyst is a method that proceeds via an intermediate dihydropyrazine, which is then oxidized to the aromatic pyrazine.

The methoxymethyl group (-CH₂OCH₃) on the pyrazine ring can be a target for nucleophilic substitution reactions. While the primary synthesis of methoxymethylpyrazine often involves the nucleophilic substitution of a halogenated pyrazine with a methoxide source, the methoxymethyl group itself can potentially be displaced by other nucleophiles under certain conditions. This allows for the introduction of a variety of functional groups, expanding the chemical diversity of pyrazine derivatives. For instance, reactions with nucleophiles such as amines or thiols could lead to the corresponding aminomethyl or thiomethyl pyrazines. This type of substitution is analogous to reactions observed in other heterocyclic systems where alkoxy groups are displaced by stronger nucleophiles. dur.ac.uk

Natural Occurrence and Biosynthetic Pathways of Pyrazine, Methoxymethyl

Isolation and Identification from Biological Sources

Methoxylated pyrazines have been identified in various natural contexts. For instance, 2-methoxy-3,5-dimethylpyrazine has been pinpointed as the compound responsible for a "fungal must" taint in wine corks. nih.gov Its identification was achieved through a combination of gas chromatography/odor analyses and micropreparative collection techniques, with its structure confirmed by comparison with a synthesized authentic sample via gas chromatography/mass spectrometry. nih.gov This particular compound is noted for being extremely potent, possessing a musty, moldy aroma with a very low aroma threshold in white wine of 2.1 ng/L. nih.gov Additionally, literature indicates that 2-Methoxy-3-methylpyrazine (B1583162) has been reported in the bacterium Chondromyces crocatus and the plant Arctium lappa (burdock). nih.gov

Maillard Reaction Pathways in Pyrazine (B50134) Formation

Pyrazines are commonly formed during the thermal processing of food through a non-enzymatic browning process known as the Maillard reaction. nih.govresearchgate.net This complex series of reactions occurs between amino compounds and carbonyl compounds, such as reducing sugars, when heated. nih.gov The reaction is responsible for the characteristic colors and flavors in a wide range of cooked foods. The specific types and quantities of pyrazines generated are dependent on the reaction conditions and the precursors involved. researchgate.net

The fundamental precursors for pyrazine formation in the Maillard reaction are amino acids and reducing sugars. researchgate.netnih.gov Studies using model systems have demonstrated that different combinations of these precursors yield a variety of pyrazine compounds. For example, model reactions involving dipeptides containing lysine, when reacted with glucose, methylglyoxal, or glyoxal, produced 27, 18, and 2 different pyrazines, respectively. nih.gov Generally, reactions involving dipeptides tend to produce more pyrazines compared to those with free amino acids. nih.gov The reaction between amino compounds and reducing sugars can lead to the degradation of polypeptides into smaller peptides, which then form volatile compounds like pyrazines. nih.gov The reactivity of sugars also plays a role; aldoses are generally more reactive than ketoses in the Maillard reaction because the steric hindrance of aldehyde groups is smaller. nih.gov

Table 1: Precursors in Maillard Reaction for Pyrazine Formation

Microbial Fermentation Processes in Pyrazine Biosynthesis

An alternative to chemical synthesis or thermal processing for pyrazine production is microbial biosynthesis. nih.govresearchgate.net Several microorganisms, including species of Bacillus and Corynebacterium, are known to synthesize pyrazines as part of their metabolic processes. researchgate.net This biological pathway is of interest as an environmentally friendly method for producing flavor compounds used in the food industry. researchgate.net

Research has identified several bacterial species capable of producing a range of pyrazines. Bacillus subtilis, in particular, has been extensively studied for its ability to produce various alkylpyrazines. nih.govresearchgate.net Strains of B. subtilis isolated from fermented soybeans (natto) have been shown to produce 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net Different strains exhibit different production profiles; for example, one strain might primarily produce 2,6-dimethylpyrazine, while another specializes in 2,3,5,6-tetramethylpyrazine. researchgate.net Other bacterial genera reported to synthesize pyrazines include Pseudomonas, Streptomyces, and Paenibacillus. researchgate.net Inoculating traditional fermentation starters (Daqu) with Bacillus licheniformis has also been shown to significantly enhance the synthesis of pyrazines by increasing the availability of ammonium (NH4+), a key component for pyrazine biosynthesis. nih.gov

Table 2: Pyrazine Production by Various Microorganisms

The biosynthesis of pyrazines by microorganisms requires specific precursor molecules. The amino acid L-threonine has been identified as a key substrate for the production of certain alkylpyrazines by Bacillus subtilis. nih.govnih.gov The metabolic pathway for the formation of 2,5-dimethylpyrazine (2,5-DMP) from L-threonine in B. subtilis has been proposed. nih.gov In this pathway, L-threonine is first dehydrogenated by the enzyme L-threonine dehydrogenase (TDH) to form L-2-amino-acetoacetate. nih.gov This intermediate is then decarboxylated to generate aminoacetone. nih.gov Two molecules of aminoacetone can subsequently condense to form 3,6-dihydro-2,5-DMP, which is finally dehydrogenated to yield 2,5-DMP. nih.gov This enzymatic pathway provides a direct route from a common amino acid to a specific pyrazine flavor compound. The addition of L-threonine to the culture medium can stimulate the production of pyrazines in Bacillus bacteria. nih.gov

Enzymatic Mechanisms and Biosynthetic Regulation of Pyrazine, methoxymethyl-

The precise enzymatic pathway leading to the formation of Pyrazine, methoxymethyl- has not been definitively elucidated in scientific literature. However, based on established principles of pyrazine biosynthesis, particularly for related alkyl- and methoxy-pyrazines, a putative pathway can be proposed. This involves a sequence of enzymatic reactions, likely commencing with the formation of a pyrazine ring from amino acid precursors, followed by side-chain modification. The regulation of this biosynthesis is thought to be intricately linked to the availability of precursors and the expression and activity of key enzymes.

The biosynthesis of the pyrazine core generally involves the condensation of two α-amino carbonyl compounds, which are derived from amino acids. For many alkylpyrazines, precursors such as L-threonine and acetoin have been identified. While the specific precursors for the methoxymethyl- side chain are not known, it is plausible that a methylpyrazine derivative is first synthesized and subsequently modified.

A key enzymatic step in the formation of many methoxypyrazines is the O-methylation of a hydroxyl group. In the case of 3-alkyl-2-methoxypyrazines found in wine grapes, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of a 2-hydroxy-3-alkylpyrazine intermediate nih.gov. This suggests that a similar enzymatic methylation is likely involved in the formation of the methoxy- portion of the methoxymethyl- group.

Based on these general principles, a plausible enzymatic pathway for Pyrazine, methoxymethyl- would involve two key steps following the formation of a methylpyrazine:

Hydroxylation: An enzymatic hydroxylation of the methyl group to form a hydroxymethylpyrazine. This type of reaction is commonly catalyzed by monooxygenases, such as cytochrome P450 enzymes, which are known to hydroxylate aromatic compounds nih.gov.

O-Methylation: The subsequent methylation of the hydroxyl group of the hydroxymethylpyrazine, catalyzed by an O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor.

The regulation of this biosynthetic pathway would likely be controlled at several levels. The availability of the initial amino acid precursors is a primary regulatory point. Furthermore, the expression of the genes encoding the biosynthetic enzymes, particularly the putative hydroxylase and the O-methyltransferase, would be critical. Environmental and developmental cues are known to influence the production of related pyrazine compounds in various organisms.

Below are interactive data tables summarizing the key enzymes and precursors potentially involved in the biosynthesis of Pyrazine, methoxymethyl-.

Table 1: Putative Enzymes in the Biosynthesis of Pyrazine, methoxymethyl-

| Enzyme Class | Proposed Function | Cofactor/Co-substrate |

| Monooxygenase (e.g., Cytochrome P450) | Hydroxylation of a methylpyrazine to hydroxymethylpyrazine | NADPH, O₂ |

| O-Methyltransferase (OMT) | Methylation of hydroxymethylpyrazine to Pyrazine, methoxymethyl- | S-adenosyl-L-methionine (SAM) |

Table 2: Potential Precursors and Intermediates in the Biosynthesis of Pyrazine, methoxymethyl-

| Compound | Role |

| Amino Acids (e.g., Alanine, Glycine) | Building blocks for the pyrazine ring |

| Methylpyrazine | Initial pyrazine substrate for side-chain modification |

| Hydroxymethylpyrazine | Intermediate product after hydroxylation |

| S-adenosyl-L-methionine (SAM) | Methyl group donor for the O-methylation step |

It is important to reiterate that this proposed pathway is based on analogous biosynthetic routes for other pyrazine derivatives. Further research, including isotopic labeling studies and characterization of specific enzymes, is necessary to fully elucidate the enzymatic mechanisms and regulatory networks governing the biosynthesis of Pyrazine, methoxymethyl-.

Advanced Analytical Methodologies for Methoxymethylpyrazine Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of methoxymethylpyrazine, offering insights into its atomic-level structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like methoxymethylpyrazine. researchgate.netscilit.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. mdpi.com

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a methoxymethylpyrazine, distinct signals would correspond to the different types of protons present in the molecule. The protons on the pyrazine (B50134) ring would appear in the aromatic region, typically at a downfield chemical shift due to the deshielding effect of the aromatic ring current. The protons of the methoxy (B1213986) (-OCH₃) group would produce a characteristic singlet, while the protons of the methylene (B1212753) (-CH₂-) bridge would also give a singlet. The integration of these signals provides the ratio of protons of each type.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrazine ring would resonate at a downfield chemical shift characteristic of aromatic heterocyclic compounds. rsc.org The carbon signals for the methylene bridge and the methoxy group would appear at upfield shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques : For a complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal correlations between protons and carbons, confirming the connectivity of the atoms within the methoxymethylpyrazine molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Generic Methoxymethylpyrazine Note: Actual values may vary based on the specific isomer and solvent used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine Ring Protons | 8.3 - 8.6 | 140 - 155 |

| Methylene (-CH₂-) Protons | ~4.5 | ~75 |

| Methoxy (-OCH₃) Protons | ~3.4 | ~58 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov These methods are valuable for identifying functional groups and confirming the molecular structure of methoxymethylpyrazine. spectroscopyonline.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. ksu.edu.sa The IR spectrum of methoxymethylpyrazine would exhibit characteristic absorption bands. Key vibrations include C-H stretching from the aromatic ring and the alkyl groups, C=N and C=C stretching vibrations within the pyrazine ring, and C-O stretching from the methoxy group. core.ac.uk The pyrazine ring stretching modes are typically observed in the 1550-1100 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy relies on the inelastic scattering of monochromatic light. ksu.edu.sa It provides information about vibrational modes that are often weak or absent in the IR spectrum. For pyrazine derivatives, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the ring, which may not be IR-active. rsc.org

Table 2: Key Vibrational Frequencies for Pyrazine Derivatives Note: These are general ranges; specific frequencies for methoxymethylpyrazine may differ.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Pyrazine Ring Stretch (C=N, C=C) | 1550 - 1400 | 1550 - 1350 researchgate.net |

| C-O-C Stretch (Ether) | 1260 - 1000 | Variable |

| Ring Breathing/Deformation | < 1000 | < 1000 |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk It also provides structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

Molecular Ion Peak : In electron ionization (EI) mass spectrometry, the methoxymethylpyrazine molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound.

Fragmentation Pattern : The energetically unstable molecular ion often breaks down into smaller, characteristic fragment ions. gbiosciences.com For methoxymethylpyrazine, common fragmentation pathways would likely involve the cleavage of the methoxymethyl side chain. Expected fragments could include the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃), leading to prominent peaks in the mass spectrum. The pyrazine ring itself is relatively stable, so fragments corresponding to the intact ring are also expected. nih.gov

Soft Ionization Techniques : Chemical Ionization (CI) is a "softer" ionization method that results in less fragmentation and often a more abundant protonated molecule [M+H]⁺. jordilabs.comnd.edu This is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum. gcms.cz

Table 3: Potential Mass Spectrometry Fragments for Methoxymethylpyrazine (C₆H₈N₂O, MW: 124.14)

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 124 | [C₆H₈N₂O]⁺ | (Molecular Ion) |

| 93 | [C₅H₅N₂]⁺ | •CH₂OCH₃ |

| 81 | [C₄H₅N₂]⁺ | •C₂H₃O |

| 79 | [C₄H₃N₂]⁺ | •CH₂OCH₃, •HCN |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating methoxymethylpyrazine from complex matrices and for its precise quantification. nih.gov

Gas chromatography (GC) is the most widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. nih.gov The separation is based on the partitioning of the analyte between a stationary phase in a capillary column and a mobile gas phase (carrier gas). scispace.com

Columns : A variety of capillary columns can be used, with the choice depending on the polarity of the analyte and the sample matrix. Both non-polar columns (e.g., DB-1, ZB-5MS) and polar columns (e.g., ZB-WAXplus, SUPELCOWAX 10) have been used for pyrazine analysis. nih.govsigmaaldrich.com

Detection Modes :

Flame Ionization Detector (FID) : FID is a robust and widely used detector that provides good sensitivity for organic compounds. It is often used for routine quantification when the identity of the compound is already known. researchgate.net

Mass Spectrometry (MS) : Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. nih.govopenagrar.de The mass spectrum obtained for the eluting peak can be compared to spectral libraries for confident identification. Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification.

Table 4: Example GC Conditions for Pyrazine Analysis

| Parameter | Condition |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min sigmaaldrich.com |

| Injection Mode | Splitless sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) sigmaaldrich.com |

For the analysis of pyrazines in complex liquid samples or for achieving very low detection limits, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org

Separation : Reversed-phase liquid chromatography, using columns like C18, is commonly employed to separate pyrazines from the sample matrix. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid. nih.gov

Tandem Mass Spectrometry (MS/MS) : This technique offers exceptional selectivity and sensitivity. lcms.cz The first mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺ of methoxymethylpyrazine). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3).

Trace Analysis : By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can quantify methoxymethylpyrazine at picogram-per-liter levels, even in complex matrices like wine or food products. nih.govresearchgate.net This high selectivity minimizes interference from other co-eluting compounds. chromatographyonline.com

Table 5: Illustrative LC-MS/MS Parameters for Pyrazine Quantification

| Parameter | Setting |

| LC Column | BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (Q1) | m/z 125.1 ([M+H]⁺) |

| Product Ions (Q3) | Specific fragments (e.g., m/z 94.1, 81.1) |

Optimization of Chromatographic and Mass Spectrometric Parameters

The accurate and sensitive analysis of methoxymethylpyrazine, particularly at trace levels, necessitates meticulous optimization of both chromatographic and mass spectrometric parameters. The primary goal in chromatography is to achieve sufficient resolution of the analyte from other matrix components. gcms.cz This is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k'). gcms.cz

Gas chromatography (GC) is a commonly employed technique for the analysis of volatile compounds like methoxymethylpyrazine. The optimization process often involves the careful selection of the stationary phase, column dimensions, carrier gas flow rate, and oven temperature program. gcms.cz For instance, in the analysis of related methoxypyrazines, a SH-Rtx-wax column (60 m × 0.25 mm ID × 0.25 µm film thickness) has been utilized. researchgate.net The temperature program is critical for achieving good peak shape and separation. A typical program might start at a low initial temperature (e.g., 35°C for 3 minutes), followed by a series of ramps (e.g., to 101°C at 7.33°C/min, then to 148°C at 1.50°C/min) to elute compounds with different volatilities. researchgate.net The choice of injection technique is also crucial; for trace analysis, splitless mode injection is often preferred to maximize the amount of analyte reaching the column. researchgate.net

For sample introduction, especially from a complex matrix, techniques like headspace solid-phase microextraction (HS-SPME) are frequently optimized. Parameters such as extraction temperature, extraction time, and sample ionic strength are adjusted to maximize the extraction efficiency of the target analyte from the sample matrix onto the SPME fiber. researchgate.net The subsequent thermal desorption of the analyte in the GC inlet must also be optimized, with typical desorption temperatures around 270°C. researchgate.net

Table 1: Example of Optimized Gas Chromatography (GC) Parameters for Pyrazine Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | SH-Rtx-wax, 60 m x 0.25 mm ID x 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Initial Flow Rate | 1.46 mL/min | researchgate.net |

| Oven Program | 35°C (3 min), then 7.33°C/min to 101°C, then 1.50°C/min to 148°C | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 270°C (for SPME desorption) | researchgate.net |

Mass spectrometry (MS) provides the high selectivity and sensitivity required for confirmation and quantification. The three essential functions of a mass spectrometer are ionization, mass analysis, and detection. msu.edu For methoxymethylpyrazine analysis following GC separation, electron ionization (EI) is a common technique, typically operating at 70 eV. bris.ac.uk However, other ionization methods like atmospheric pressure chemical ionization (APCI) can also be used, which may be suitable for coupling with liquid chromatography. bris.ac.uk

Optimization of MS parameters involves adjusting source temperatures, gas flows, and voltages to maximize the generation of the desired ions (e.g., the molecular ion) and minimize fragmentation or background noise. bris.ac.uk In a high-resolution mass spectrometer like an Orbitrap, parameters such as the vaporizer temperature (e.g., 400°C), capillary temperature (e.g., 275°C), discharge current (e.g., 5µA), and sheath and auxiliary gas flow rates are carefully tuned. bris.ac.uk The mass analyzer settings, including the resolution and mass range (e.g., m/z 50 to 800), are selected to ensure accurate mass measurement, which aids in the unequivocal identification of the compound. msu.edubris.ac.uk

Table 2: Example of Optimized Mass Spectrometry (MS) Parameters for Low Molecular Weight Analyte Analysis

| Parameter | Setting | Source |

|---|---|---|

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) | bris.ac.uk |

| Mass Analyzer | Orbitrap | bris.ac.uk |

| Resolution | 120,000 | bris.ac.uk |

| Vaporizer Temperature | 400°C | bris.ac.uk |

| Capillary Temperature | 275°C | bris.ac.uk |

| Discharge Current | 5 µA | bris.ac.uk |

| Sheath Gas Flow | 35 (arbitrary units) | bris.ac.uk |

| Auxiliary Gas Flow | 10 (arbitrary units) | bris.ac.uk |

Applications in Complex Matrix Analysis and Metabolomics (Non-Human)

The optimized analytical methodologies for methoxymethylpyrazine are frequently applied to its detection and quantification in highly complex matrices, particularly in the fields of food science and non-human metabolomics. Complex samples, such as food products or biological tissues, contain a multitude of compounds that can interfere with the analysis, making robust sample preparation and highly selective detection methods essential. researchgate.netnih.gov

Biological Activities and Mechanistic Investigations of Pyrazine, Methoxymethyl and Its Derivatives Non Human/non Clinical Focus

Antimicrobial Properties and Mechanisms of Action

While direct studies on the antimicrobial properties of methoxymethylpyrazine are not extensively documented, research on the broader pyrazine (B50134) family and structurally related compounds provides significant insights into their potential antimicrobial effects and the underlying principles of their activity.

Derivatives of pyrazines and related nitrogen-containing heterocyclic compounds have demonstrated notable activity against a range of microbial pathogens. Studies on pyrazoline derivatives, which also feature a nitrogen-based ring structure, show that specific substitutions, including methoxy (B1213986) groups, can confer moderate to significant antimicrobial efficacy. For instance, certain methoxy-substituted pyrazoline derivatives have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, exhibiting a range of inhibitory concentrations. The activity is observed across multiple strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Bacillus subtilis. turkjps.orgnih.govresearchgate.net

The antimicrobial action of pyrazine compounds is proposed to stem from their ability to interfere with microbial membranes. mdpi.com Their hydrophobic nature may facilitate their diffusion into and disruption of the cell envelope, leading to compromised cellular integrity. mdpi.com This broad mechanism could explain the wide spectrum of activity seen in many pyrazine derivatives.

Table 1: Antimicrobial Activity of Methoxy-Substituted Pyrazoline Derivatives against Various Microbial Strains Data extrapolated from studies on structurally related pyrazoline compounds to infer potential activity.

| Compound Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Methoxy-substituted Pyrazoline Derivative 1 | Staphylococcus aureus | 32 - 64 | turkjps.orgnih.gov |

| Methoxy-substituted Pyrazoline Derivative 2 | Enterococcus faecalis | 32 - 128 | turkjps.orgnih.gov |

| Methoxy-substituted Pyrazoline Derivative 3 | Pseudomonas aeruginosa | 64 - 256 | turkjps.orgnih.gov |

| Methoxy-substituted Pyrazoline Derivative 4 | Bacillus subtilis | 64 - 128 | nih.gov |

| Methoxy-substituted Pyrazoline Derivative 5 | Candida albicans | 64 - 512 | turkjps.orgnih.gov |

The antimicrobial potency of pyrazine derivatives is closely tied to their chemical structure. Key relationships between structure and activity have been identified:

Hydrophobicity : A critical factor influencing antimicrobial efficacy is the compound's hydrophobicity (log P value). Studies on alkylpyrazines suggest that greater hydrophobicity correlates with stronger antimicrobial action, likely because it enhances the molecule's ability to interact with and disrupt the lipid-rich microbial cell membrane. mdpi.com

Position of Substituents : The placement of functional groups on the aromatic ring significantly impacts biological activity. In studies of related pyrazoline compounds, meta and para positioning of a methoxy group on an associated phenyl ring was shown to enhance antimicrobial effects against strains like P. aeruginosa and S. aureus. turkjps.orgnih.gov Conversely, ortho substitution with a methoxy group was found to be less favorable for activity, particularly against Gram-negative bacteria. turkjps.orgnih.gov

Influence of Other Functional Groups : The presence of other substituents in conjunction with a methoxy group can modulate activity. For example, the addition of lipophilic halogen atoms like bromo or chloro to the structure of methoxy-containing derivatives has been shown to increase antimicrobial potency. nih.gov This suggests that the methoxymethyl group in Pyrazine, methoxymethyl- could contribute to a baseline of activity that might be enhanced by other structural modifications.

Biochemical Interactions and Enzymatic Modulation

The biological effects of methoxymethylpyrazine and its derivatives extend to interactions with specific proteins, including receptors and enzymes, in non-human organisms.

A primary area where pyrazine-receptor interactions have been extensively studied is in insect chemoreception. Insects rely on a sophisticated olfactory system to detect volatile chemical cues, and pyrazines are potent odorants that can trigger specific behavioral responses. These interactions represent a clear case of ligand-receptor binding in a non-mammalian system.

Research on Drosophila melanogaster larvae systematically explored the responses elicited by a panel of 25 different pyrazines against the entire repertoire of larval Odorant Receptors (Ors). nih.govnih.gov This work revealed that while structurally similar, different pyrazines activate distinct combinations of receptors with varying intensity. Most of the strong responses were mediated by two specific receptors, Or33b and Or59a. nih.govnih.gov This specificity in binding allows the insect to differentiate between closely related chemical structures, leading to diverse behaviors such as attraction or indifference. nih.gov Some pyrazine-receptor interactions were also found to be "supersustained," meaning the receptor remained active for minutes after the initial stimulus, which could impair the neuron's ability to process new olfactory information. nih.govnih.gov

Table 2: Examples of Pyrazine-Odorant Receptor Interactions in Drosophila Larvae

| Pyrazine Compound | Responding Odorant Receptor | Response Type | Reference |

| 2-Ethylpyrazine | Or33b, Or59a | Strong | nih.govnih.gov |

| 2-Methylpyrazine | Or33b, Or59a | Strong | nih.govnih.gov |

| 2,3-Dimethylpyrazine | Multiple (weaker response) | Weak | nih.gov |

| Tetramethylpyrazine | Multiple (weaker response) | Weak | nih.gov |

Pyrazine derivatives may exert their biological effects by modulating the activity of essential enzymes in microorganisms. While direct evidence for methoxymethylpyrazine is limited, related compounds offer plausible mechanisms. One proposed antibacterial mechanism for pyrazines involves the purification of reactive oxygen species (ROS), which can suppress bacterial growth. mdpi.com

Furthermore, studies on other methoxy-substituted heterocyclic compounds, such as N-arylpiperazines, have shown they can act as inhibitors of key fungal enzymes. Specifically, these compounds have been found to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This suggests a potential, though unconfirmed, mechanism for methoxy-containing pyrazines to act as enzyme inhibitors in pathogenic fungi.

Roles in Chemoreception and Ecological Interactions (Non-Human)

As volatile organic compounds, alkoxypyrazines, including methoxymethylpyrazine, play significant roles in mediating interactions between different species in an ecosystem. researchgate.net Their function is highly context-dependent, serving as signals for both attraction and repulsion.

In plant-herbivore interactions, methoxypyrazines produced by plants can act as kairomones—chemical cues that benefit the receiver. researchgate.net For example, an herbivorous insect may detect the specific pyrazine signature of a host plant, using it to locate a food source.

Conversely, in predator-prey dynamics, insects themselves can produce methoxypyrazines as aposematic (warning) signals. researchgate.net The odor, often associated with toxicity or unpalatability, can deter predators such as birds from attacking. This defensive mechanism is a crucial survival strategy for various insect species. The specific structure of the pyrazine, determined by its alkyl or alkoxy side chains, dictates its precise ecological role and the behavioral response it elicits in the receiving organism. The ability of insects to distinguish between structurally similar pyrazines, as demonstrated in Drosophila, is fundamental to these ecological interactions, allowing them to make critical decisions about feeding, mating, and avoiding danger. nih.gov

Pheromonal Activity in Insects

While direct research specifically identifying "Pyrazine, methoxymethyl-" as a pheromone is limited, the broader class of alkyl-methoxypyrazines has been recognized for its role in insect communication. These compounds can act as aggregation pheromones, facilitating the gathering of insects for purposes such as mating or defense. For instance, derivatives like 2-isobutyl-3-methoxypyrazine (B1223183) have been identified as male-released aggregation cues in certain species of leaf beetles. csic.esnih.gov

Notably, 2-methoxy-3-methylpyrazine (B1583162), a specific isomer of methoxymethylpyrazine, is utilized in agricultural contexts as a natural attractant for certain pests. chemimpex.com This application strongly suggests a pheromone-like activity, where the compound serves as a chemical signal to lure insects, which is a cornerstone of integrated pest management strategies. The specific insect species attracted to 2-methoxy-3-methylpyrazine and the corresponding behavioral responses are areas of active research.

| Pyrazine Derivative | Insect Species | Type of Pheromonal Activity |

| 2-Isobutyl-3-methoxypyrazine | Leaf Beetles | Male-released aggregation cue csic.esnih.gov |

| 2-Methoxy-3-methylpyrazine | Certain Pest Species | Natural Attractant chemimpex.com |

Influence on Animal Behavior (e.g., Fear Responses)

Currently, there is a lack of scientific literature directly linking "Pyrazine, methoxymethyl-" to specific behavioral responses in animals, such as fear. Research into innate fear responses in rodents to predator odors has primarily focused on other volatile compounds, for instance, 2,4,5-trimethylthiazoline (TMT), a component of fox feces. nih.govnih.gov These studies have shown that TMT can induce freezing and avoidance behaviors in rats and mice, indicating an unconditioned fear response. nih.govnih.gov However, similar investigations involving methoxymethylpyrazine have not been reported.

Investigational Studies on Other Biological Activities (Excluding Clinical Human Trials)

Anti-inflammatory Potential of Pyrazine Derivatives

| Pyrazine Derivative | Model System | Observed Anti-inflammatory Effect |

| 3-methylpyrazolin-5-(4H)-one-4-[3'-methoxy-4' (2'',3'',4'',6''-tetra-O-acetyl-beta-D-glycopyranosyl)]benzylidene | Carrageenan, histamine, and dextran-induced edema in rats | Dose-dependent inhibitory action nih.gov |

Antioxidant Activity in Model Systems

The antioxidant potential of "Pyrazine, methoxymethyl-" has not been specifically elucidated in published research. However, the broader family of pyrazine derivatives has been a subject of interest in the search for novel antioxidant compounds. The core pyrazine ring structure is a feature in various synthetic and natural products that exhibit a range of biological activities, and its derivatives are often explored for their capacity to scavenge free radicals and mitigate oxidative stress in various in vitro models. Further research is needed to determine if methoxymethylpyrazine itself possesses such properties.

Herbicidal Properties of Pyrazine Derivatives

There is currently no specific scientific information available regarding the herbicidal properties of "Pyrazine, methoxymethyl-." A safety data sheet for 2-methoxy-3-methylpyrazine indicates that it should not be used as a pesticide, which may indirectly suggest a lack of significant herbicidal activity at concentrations that are not generally toxic. fishersci.com However, this does not constitute direct scientific evidence. The broader class of pyrazine derivatives has been investigated for herbicidal potential, with some compounds showing activity, but these studies have not specifically included methoxymethylpyrazine.

Computational and Theoretical Studies of Methoxymethylpyrazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in unraveling the electronic characteristics of methoxymethylpyrazine. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. imist.ma These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

The introduction of a methoxymethyl group onto the pyrazine (B50134) ring induces significant changes in its electronic properties. The methoxymethyl group can act as a weak electron-donating group through inductive effects and hyperconjugation. DFT calculations can precisely quantify these effects by analyzing the molecular orbital energies and compositions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. For methoxymethylpyrazine, the HOMO is expected to have significant contributions from the pyrazine ring's π-system and the lone pair electrons on the nitrogen atoms, while the LUMO is anticipated to be a π* orbital of the pyrazine ring. The methoxymethyl substituent would likely raise the energy of the HOMO and have a smaller effect on the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrazine.

| Parameter | Pyrazine (Calculated) | Methoxymethylpyrazine (Predicted Trend) |

|---|---|---|

| HOMO Energy | -9.7 eV | Higher (less negative) |

| LUMO Energy | -0.5 eV | Slightly altered |

| HOMO-LUMO Gap | 9.2 eV | Smaller |

This table presents calculated values for pyrazine and predicted trends for methoxymethylpyrazine based on the expected electronic effects of the methoxymethyl group.

DFT calculations provide valuable insights into the reactivity and stability of methoxymethylpyrazine. By mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. For methoxymethylpyrazine, the nitrogen atoms of the pyrazine ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Furthermore, computational methods can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters help in predicting the molecule's behavior in chemical reactions. The stability of methoxymethylpyrazine can be assessed by calculating its total electronic energy and comparing it with that of related isomers or decomposition products.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving methoxymethylpyrazine. hemda.org.ilmit.edu By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in reactions such as nucleophilic substitution or electrophilic addition involving methoxymethylpyrazine, computational modeling can determine the most likely sites of attack and the energy barriers associated with different reaction pathways. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. The development of machine learning models is also accelerating the prediction of reaction transition states. mit.edu

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties of methoxymethylpyrazine, which can then be compared with experimental data for validation. chemrxiv.orgnih.gov Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the energies and intensities of electronic transitions. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using DFT calculations. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of spectral bands and to confirm the molecule's structure. mdpi.com Nuclear magnetic resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy, assisting in the interpretation of experimental NMR spectra.

| Spectroscopic Technique | Predicted Property | Computational Method |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | TD-DFT |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| Raman Spectroscopy | Vibrational frequencies and scattering activities | DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | DFT (with GIAO method) |

In Silico Screening and Design Principles for Pyrazine Derivatives

The insights gained from computational studies of methoxymethylpyrazine can be leveraged for the in silico screening and design of new pyrazine derivatives with desired properties. By systematically modifying the structure of methoxymethylpyrazine in a computational model, researchers can predict how these changes will affect its electronic, reactive, and biological properties.

For example, in drug discovery, in silico screening can be used to identify pyrazine derivatives that are likely to bind to a specific biological target. bibliomed.orgresearchgate.net Studies on pyrazine derivatives as potential inhibitors of PIM-1 kinase have demonstrated the utility of 3D-QSAR and molecular docking for virtual screening. bibliomed.orgresearchgate.net This computational approach can significantly accelerate the drug development process by prioritizing the synthesis and testing of the most promising candidates. nih.govnih.govmdpi.com

Synthesis and Structure Activity Relationship Sar Studies of Pyrazine, Methoxymethyl Derivatives

Design and Synthesis of Novel Methoxymethylpyrazine Analogues

The generation of novel methoxymethylpyrazine analogues is pivotal for exploring their therapeutic potential. The design often involves the introduction of various substituents onto the pyrazine (B50134) ring to modulate the molecule's physicochemical properties and biological activity.

Achieving regioselectivity in the functionalization of the pyrazine ring is a critical aspect of synthesizing distinct analogues. The pyrazine ring is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Several strategies have been developed for the regioselective functionalization of pyrazine and its derivatives:

Directed Ortho-Metalation (DoM): This powerful technique allows for the introduction of substituents at specific positions adjacent to a directing group. For a methoxymethylpyrazine, the nitrogen atoms of the pyrazine ring can direct metalation to the adjacent carbon atoms. The use of strong bases like lithium diisopropylamide (LDA) or turbo-Grignard reagents can facilitate this process, enabling the subsequent introduction of a wide range of electrophiles.

Halogenation and Cross-Coupling Reactions: Regioselective halogenation of the pyrazine ring, followed by transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), provides a versatile route to a diverse array of substituted pyrazines. The position of halogenation can often be controlled by the existing substituents and reaction conditions.

N-Oxide Chemistry: The formation of pyrazine N-oxides can activate the ring towards both electrophilic and nucleophilic attack at specific positions, offering alternative pathways for regioselective functionalization. mdpi.com

Condensation Reactions: A classical approach to constructing the pyrazine ring itself involves the condensation of α-dicarbonyl compounds with 1,2-diamines. By using appropriately substituted starting materials, one can synthesize specifically substituted pyrazine derivatives. beilstein-journals.org

A hypothetical synthetic scheme for introducing a substituent 'R' at the 5-position of 2-(methoxymethyl)pyrazine via a directed metalation approach is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-(methoxymethyl)pyrazine | 1. TMPMgCl·LiCl, THF, -20 °C | 2-(methoxymethyl)-5-(chloromagnesio)pyrazine |

| 2 | 2-(methoxymethyl)-5-(chloromagnesio)pyrazine | Electrophile (R-X) | 2-(methoxymethyl)-5-R-pyrazine |

This table is illustrative and based on general principles of directed metalation on N-heterocycles.

The nature of the substituents introduced onto the methoxymethylpyrazine core significantly influences the molecule's reactivity, lipophilicity, electronic properties, and ultimately, its biological activity.

Electronic Effects: Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack and modulating the basicity of the nitrogen atoms. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, facilitating nucleophilic aromatic substitution. These electronic modifications can be crucial for tuning the binding affinity of the molecule to a biological target.

Steric Effects: The size and shape of the substituents can impact the molecule's conformation and its ability to fit into a binding pocket of a protein. Bulky substituents may enhance selectivity for a particular target but could also hinder binding if the active site is sterically constrained.

The following table provides a hypothetical illustration of how different substituents might affect the properties of a methoxymethylpyrazine derivative:

| Substituent (R) at C-5 | Electronic Effect | Expected Impact on Lipophilicity (logP) | Potential Influence on Reactivity |

| -CH3 | Electron-donating | Increase | Enhances electrophilic substitution |

| -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Increase | Deactivates towards electrophiles, activates towards nucleophiles |

| -NO2 | Strong electron-withdrawing | Decrease | Strongly deactivates towards electrophiles, activates towards nucleophiles |

| -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Slight Increase | Activates towards electrophilic substitution |

This table presents generalized substituent effects and the actual impact can vary depending on the specific molecular context.

Chemical Space Exploration of Pyrazine Derivatives

The exploration of the chemical space of pyrazine derivatives is essential for identifying novel compounds with desired biological activities. This involves synthesizing a library of compounds with diverse substituents at various positions of the pyrazine ring. Diversity-oriented synthesis (DOS) strategies are often employed to rapidly generate a wide range of molecular architectures from a common starting material.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in navigating this vast chemical space. By predicting the binding affinity and potential activity of virtual compounds, these methods help in prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

General Structure-Activity Correlations in Non-Clinical Biological Systems

While specific SAR data for "Pyrazine, methoxymethyl-" derivatives are not extensively available in the public domain, general SAR trends can be extrapolated from studies on other pyrazine-containing bioactive molecules.

For instance, in the context of kinase inhibitors, the pyrazine core often serves as a scaffold that mimics the hinge-binding region of ATP. The substituents on the pyrazine ring are then responsible for establishing specific interactions with other residues in the active site, thereby determining the potency and selectivity of the inhibitor.

A hypothetical SAR study on a series of methoxymethylpyrazine derivatives as inhibitors of a hypothetical kinase "Kinase X" might yield the following correlations:

| Derivative | Substituent at C-5 | Substituent at C-6 | IC50 (nM) against Kinase X |

| 1 | H | H | >10000 |

| 2a | -NH2 | H | 500 |

| 2b | -NH(CH3) | H | 250 |

| 2c | -N(CH3)2 | H | 800 |

| 3a | -NH2 | -Cl | 100 |

| 3b | -NH2 | -F | 150 |

This data is purely hypothetical and for illustrative purposes only, demonstrating a potential SAR trend where a small amine at C-5 and a halogen at C-6 are beneficial for activity.

From this hypothetical data, one could infer that:

The methoxymethyl group at C-2 is a constant feature, likely important for anchoring the molecule.

An amino group at C-5 is crucial for activity, with a secondary amine being optimal.

The introduction of a small halogen at C-6 further enhances the inhibitory potency, possibly through additional interactions in the binding pocket.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of pyrazine (B50134) derivatives has traditionally involved methods such as the condensation of α-dicarbonyl compounds with α-diamines. For instance, a common route to 3-alkyl-2-methoxypyrazines involves the condensation of an α-amino acid amide with glyoxal, followed by methylation. researchgate.netdur.ac.uk However, these conventional methods can present challenges related to yield, reaction conditions, and environmental impact.

Future research is increasingly focused on developing novel and more sustainable, or "green," synthetic strategies. researchgate.net This involves exploring methodologies that offer improved efficiency, utilize milder reaction conditions, and reduce waste. dur.ac.uk Key areas for investigation include:

Catalytic Systems: Investigating new catalysts that can facilitate pyrazine ring formation with higher selectivity and under more environmentally benign conditions.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, which simplifies procedures, saves energy, and reduces the use of solvents. researchgate.net

Alternative Reagents: Sourcing and utilizing less hazardous and renewable starting materials to replace traditional chemical precursors.

The goal is to establish generic methodologies that are not only efficient and cost-effective for large-scale production but also align with the principles of sustainable chemistry. dur.ac.uk

| Synthetic Approach | Traditional Precursors | Potential Sustainable Alternatives |

| Pyrazine Ring Formation | Condensation of 1,2-diketones and 1,2-diamines semanticscholar.org | Biocatalytic condensation, use of renewable dicarbonyls |

| Methylation | Methyl iodide, Diazomethane researchgate.net | "Green" methylating agents (e.g., dimethyl carbonate), enzymatic methylation |

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

Pyrazines are widely produced by natural sources, including plants, bacteria, and insects. semanticscholar.orgresearchgate.net While the general framework of the biosynthesis of 3-alkyl-2-methoxypyrazines (MPs) in organisms like grapevines has been proposed, many details remain obscure. nih.gov It is widely accepted that the final step involves the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase (OMT) enzymes. semanticscholar.orgresearchgate.net

However, the earlier steps of the biosynthetic pathway are not yet fully understood and have been a subject of considerable debate. researchgate.netnih.gov For years, the precise precursors and enzymatic reactions leading to the core pyrazine structure were unknown. semanticscholar.org A significant breakthrough occurred with the identification of L-leucine and L-serine as important precursors for 3-isobutyl-2-methoxypyrazine (IBMP) in bell peppers, suggesting a link between pyrazine biosynthesis and photorespiration. semanticscholar.orgresearchgate.net

Future research will need to concentrate on:

Identifying Precursors: Using stable isotope labeling studies to trace the metabolic origins of the carbon and nitrogen atoms in the pyrazine ring of methoxymethylpyrazine in various organisms.

Enzyme Discovery: Identifying and characterizing the specific enzymes (beyond OMTs) responsible for constructing the pyrazine ring from primary metabolites.

Gene Identification: Pinpointing the genes that encode these biosynthetic enzymes to understand the genetic regulation of methoxymethylpyrazine production.

A comprehensive understanding of these pathways could enable the metabolic engineering of microorganisms or plants to control the production of these potent aroma compounds.

| Biosynthetic Step | Current Understanding | Future Research Focus |

| Pyrazine Ring Assembly | Hypothesized to involve condensation of an α-dicarbonyl and an amino acid or its amide. researchgate.net Precursors like L-leucine and L-serine recently identified for a related compound. semanticscholar.org | Identification of specific α-dicarbonyl and amino acid precursors; discovery of the condensing enzymes. |

| Methylation | O-methylation of a hydroxypyrazine intermediate is catalyzed by O-methyltransferase (OMT) enzymes. researchgate.net | Characterization of novel OMTs with different substrate specificities; understanding the regulation of OMT gene expression. |

Integration of Advanced Analytical and Computational Methodologies

The study of methoxymethylpyrazine, often present at trace levels, necessitates sophisticated analytical techniques for its detection and quantification. While methods like gas chromatography-mass spectrometry (GC-MS) are standard, there is an opportunity to integrate more advanced analytical and computational tools.

Advanced analytical techniques that could be further leveraged include:

Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation and sensitivity for analyzing complex volatile profiles.

High-Resolution Mass Spectrometry (HRMS): Offers greater accuracy in identifying and confirming the structure of pyrazine isomers and their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation of novel pyrazine compounds and for metabolic flux analysis in biosynthetic studies. tricliniclabs.com

In parallel, computational chemistry offers powerful predictive capabilities. Molecular modeling and docking studies can be used to understand the interactions between pyrazine ligands and biological receptors or enzymes. adelaide.edu.au For example, computational analysis has been used to investigate the active sites of O-methyltransferase enzymes involved in pyrazine biosynthesis and to elucidate factors affecting their catalytic efficiency. adelaide.edu.au These computational approaches can guide the design of experiments and help in interpreting complex biological data, accelerating the discovery of new synthetic routes and biological functions. researchgate.net

Exploration of Emerging Biological Roles in Diverse Organisms (Non-Human)